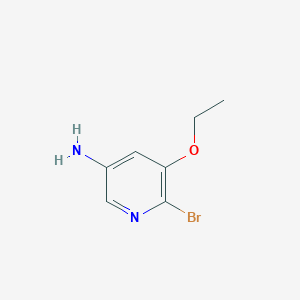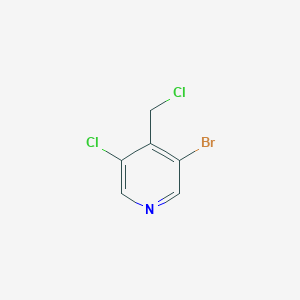
3-Bromo-5-chloro-4-chloromethyl-pyridine
説明
3-Bromo-5-chloro-4-chloromethyl-pyridine is a chemical compound with the CAS Number: 1227588-54-6 . It has a molecular weight of 240.91 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloro-4-chloromethyl-pyridine is 1S/C6H4BrCl2N/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-5-chloro-4-chloromethyl-pyridine is a powder with a molecular weight of 240.91 . It is typically stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Biological Evaluation
3-Bromo-5-chloro-4-chloromethyl-pyridine derivatives have been synthesized for biological evaluation. For instance, derivatives synthesized through reactions involving 3-bromo-5-chloromethylpyridine hydrochloride showed no marked biological activity against a series of tumor-cell lines and a variety of viruses (J. V. Hemel et al., 1994).
Catalysis and Acid Site Generation
The compound has been involved in studies related to catalysis, such as the generation of Brønsted and Lewis acid sites on the surface of silica by the addition of dopant cations. This research utilizes pyridine adsorption to study acidic properties, demonstrating the role of such compounds in generating Lewis acid sites (G. Connell & J. Dumesic, 1987).
Structural and Spectroscopic Studies
Studies on structural and spectroscopic evidence of hydrogen bonding in pyridine derivatives, including those related to 3-Bromo-5-chloro-4-chloromethyl-pyridine, provide insights into the molecular interactions and conformations critical for understanding the chemical behavior of these compounds (J. Hanuza et al., 1997).
Advanced Material Synthesis
The compound serves as a precursor in the synthesis of hyperbranched polyelectrolytes, indicating its utility in creating complex polymer architectures for various applications, from materials science to nanotechnology (Sophie Monmoton et al., 2008).
Quantum Mechanical Investigations and Biological Activities
Recent studies have explored the synthesis of novel pyridine-based derivatives using palladium-catalyzed Suzuki cross-coupling reactions. These investigations included quantum mechanical analyses to understand the electronic properties and potential biological activities of these derivatives, highlighting the compound's relevance in drug design and pharmaceutical research (Gulraiz Ahmad et al., 2017).
Safety And Hazards
特性
IUPAC Name |
3-bromo-5-chloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESFCQAZGPOUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-4-chloromethyl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
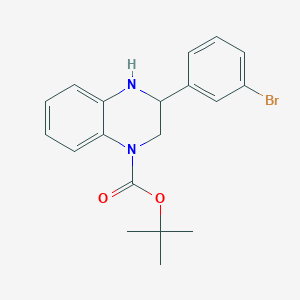
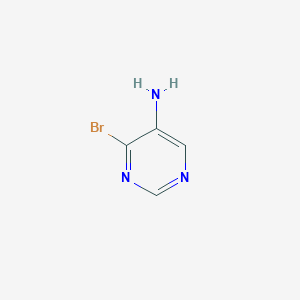
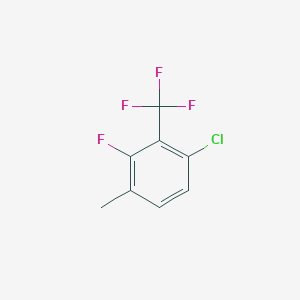
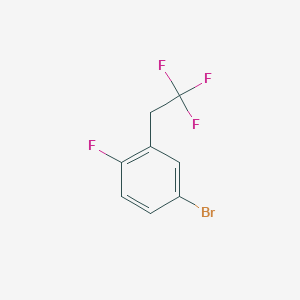
![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)
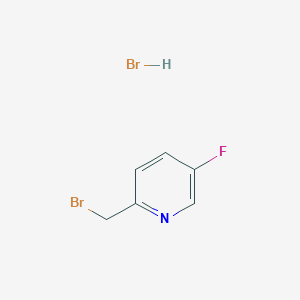
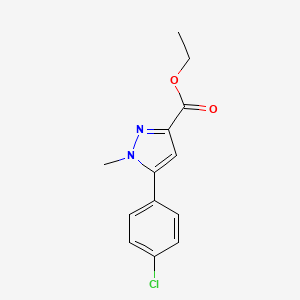
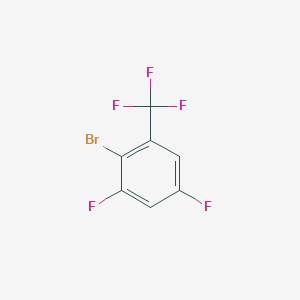
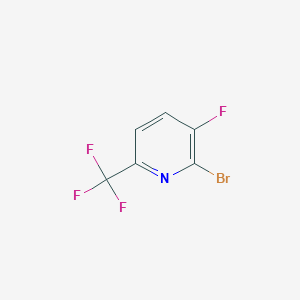
![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)
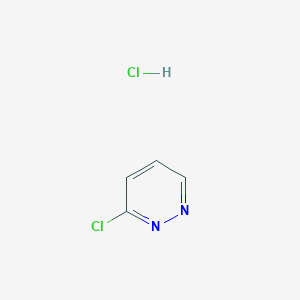
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
